

(-)-Enitociclib for overcoming drug resistance in cancer

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An In-depth Technical Guide to (-)-Enitociclib for Overcoming Drug Resistance in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drug resistance remains a primary obstacle in oncology, leading to treatment failure and disease relapse. (-)-Enitociclib (formerly VIP152 or BAY 1251152) is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9) that has demonstrated significant preclinical and clinical activity in various hematological malignancies and solid tumors.[1][2][3] Its mechanism of action, centered on the transcriptional suppression of key oncogenic and survival proteins, positions it as a promising therapeutic strategy to overcome resistance to conventional and targeted therapies. This guide provides a detailed overview of (-)-Enitociclib, its mechanism, quantitative efficacy data, and the experimental protocols used to characterize its activity.

Introduction to (-)-Enitociclib and its Target: CDK9

Cyclin-Dependent Kinase 9 (CDK9) is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which also includes a cyclin partner (T1, T2a, T2b, or K). [2] The P-TEFb complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position, a pivotal step that releases RNAPII from promoter-proximal pausing and enables productive transcriptional elongation.[4]



Many cancers, particularly aggressive and drug-resistant ones, exhibit a dependency on the continuous, high-level transcription of short-lived anti-apoptotic and pro-survival proteins. Key examples include the master regulator oncogene MYC and the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1). These proteins are crucial for maintaining the malignant phenotype. By targeting CDK9, (-)-Enitociclib effectively shuts down the transcriptional machinery required for the expression of these oncogenes, leading to their rapid depletion and subsequent tumor cell apoptosis. This unique mechanism makes it a powerful agent against cancers addicted to transcriptional dysregulation and provides a rational approach to overcoming resistance.

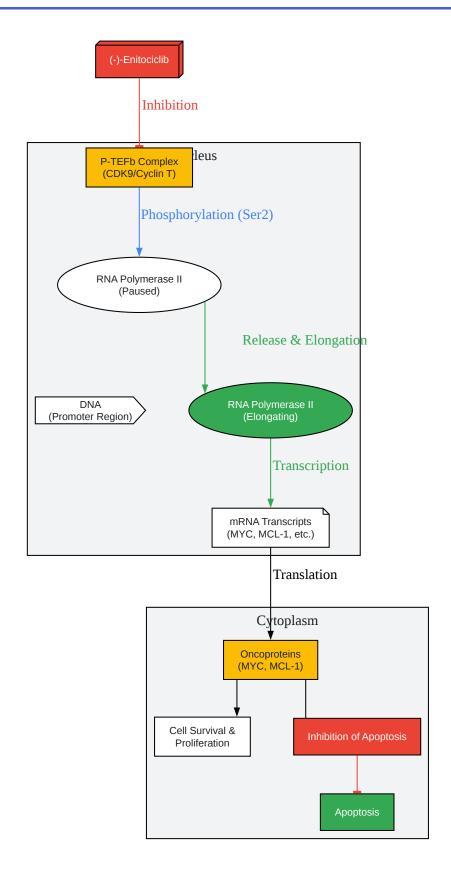
Mechanism of Action: Transcriptional Repression and Apoptosis Induction

(-)-Enitociclib exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK9. This inhibition sets off a cascade of downstream events that are particularly detrimental to cancer cells reliant on specific oncogenic transcripts.

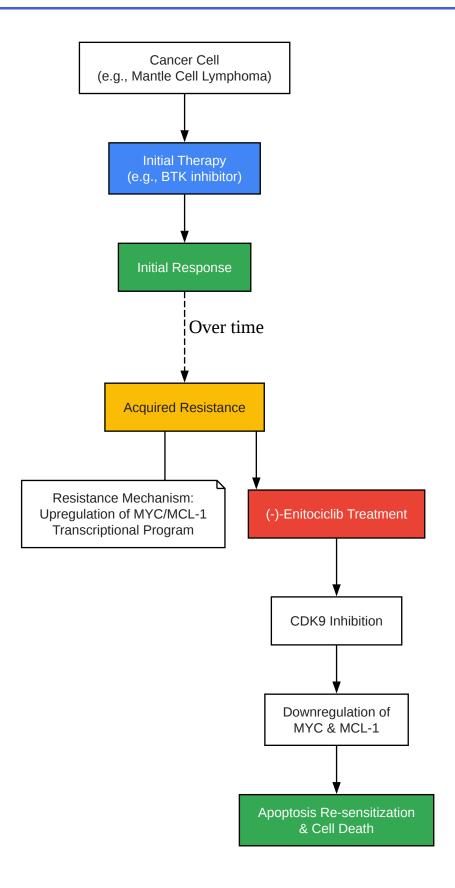
- Inhibition of RNAPII Phosphorylation: Enitociclib treatment leads to a rapid and dosedependent decrease in the phosphorylation of the RNAPII CTD at Serine 2 (p-Ser2) and Serine 5 (p-Ser5). This prevents the transition from transcriptional initiation to productive elongation.
- Depletion of Oncoproteins: The inhibition of transcriptional elongation disproportionately affects genes with short-lived mRNA and protein products. Consequently, enitociclib causes the rapid depletion of critical oncoproteins such as MYC, MCL-1, and Cyclin D1.
- Induction of Apoptosis: The loss of anti-apoptotic proteins like MCL-1 shifts the cellular balance towards apoptosis. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3, hallmark indicators of programmed cell death.

Below is a diagram illustrating the core signaling pathway affected by **(-)-Enitociclib**.

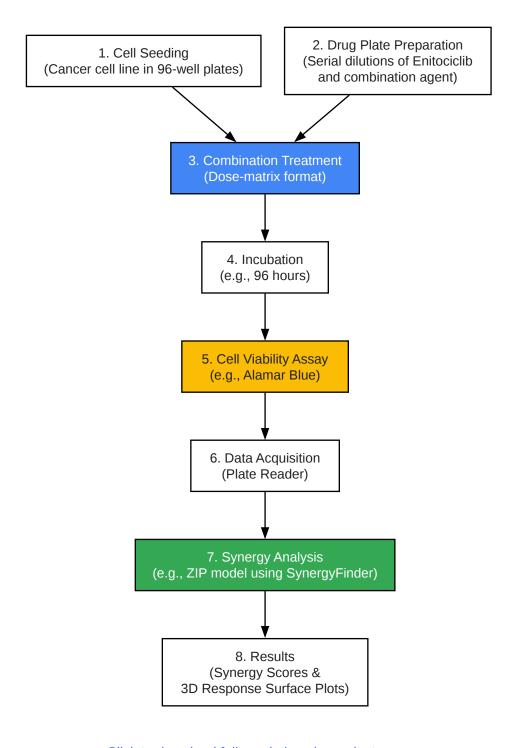












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